molecular formula C9H10BrN3O3 B1396958 4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide CAS No. 1332528-81-0

4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide

Cat. No.: B1396958
CAS No.: 1332528-81-0
M. Wt: 288.1 g/mol
InChI Key: PQVHSPDOIPENOJ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide is an organic compound that features both imidazole and isoxazole rings. These heterocyclic structures are known for their versatility and utility in various chemical and biological applications. The compound is typically a white to light yellow solid, stable under standard conditions, and soluble in organic solvents like methanol and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide generally involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to form the target compound . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-3-methyl-1,2-oxazole-5-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.BrH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)15-11-6;/h2-3,5H,4H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVHSPDOIPENOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CN2C=CN=C2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332528-81-0
Record name 5-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Reactant of Route 2
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Reactant of Route 4
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Reactant of Route 6
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide

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